![molecular formula C20H20N4O6S2 B2687539 (Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-52-0](/img/structure/B2687539.png)

(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

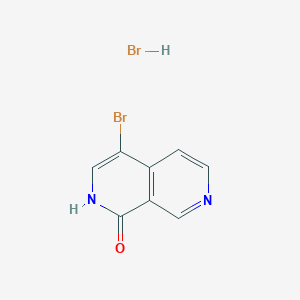

The compound contains a benzo[d]thiazol-2(3H)-ylidene core, which is a type of heterocyclic compound. This core is substituted with an ethyl group at the 3-position and a nitro group at the 6-position. The compound also contains a morpholinosulfonyl group attached to a benzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a benzamide moiety, and a morpholinosulfonyl group. The presence of the nitro group would introduce electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the nitro group, which is a strong electron-withdrawing group. This could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity .Scientific Research Applications

Antimicrobial and Antiparasitic Activity

Thiazolides, a novel class of anti-infective drugs, have shown effectiveness against a wide range of pathogens, including viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells (Hemphill, Müller, & Müller, 2012). The mechanism of action includes the potential reduction of the nitro group into a toxic intermediate, which may explain their broad-spectrum activity. Similarly, research has demonstrated the in vitro efficacy of nitazoxanide, a thiazolide, and its derivatives against Neospora caninum tachyzoites, revealing activity independent of the nitro group (Esposito et al., 2005).

Anti-Cancer Potential

The synthesis and evaluation of 4-thiazolidinone derivatives have been conducted for their antimicrobial and anticancer potentials. A specific compound, N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide, was identified as a potent antimicrobial agent. Another derivative showed significant anticancer activity, highlighting the importance of structural modifications for enhancing biological activities (Deep et al., 2016).

Biochemical Applications

The mechanism and stereochemistry of amine substitution reactions at the carbon-nitrogen double bond involving compounds similar to the query have been explored, providing insights into the synthesis of novel biochemical compounds (Johnson et al., 1992). This research could pave the way for developing new compounds with improved efficacy and specificity for various biological applications.

Enzyme Inhibition and Biological Activity

Research into thiadiazoline- and pyrazoline-based carboxamides and carbothioamides has explored their inhibitory activities against nitric oxide synthase, indicating potential for therapeutic applications in diseases associated with nitric oxide synthase dysregulation (Arias et al., 2018).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives, aiming for hybrid molecules as diuretic and antihypertensive agents, have demonstrated the importance of structural diversity in achieving desired pharmacological effects (Rahman et al., 2014).

Future Directions

Properties

IUPAC Name |

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S2/c1-2-23-17-8-5-15(24(26)27)13-18(17)31-20(23)21-19(25)14-3-6-16(7-4-14)32(28,29)22-9-11-30-12-10-22/h3-8,13H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZUGAPJSBJDIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2687458.png)

![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)

![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)

![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2687468.png)

![isopropyl 2-(2-(3-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2687469.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonyl chloride](/img/structure/B2687470.png)

![2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2687474.png)